Isoquinoline-5,6-diamine

Medicinal Chemistry Heterocyclic Synthesis Scaffold Selection

Researchers synthesizing imidazo[5,1-a]isoquinoline kinase inhibitors require vicinal (ortho) diamines for cyclocondensation-the 5,8-isomer cannot yield these fused heterocycles. Isoquinoline-5,6-diamine (CAS 140192-89-8) provides the correct 5,6-substitution pattern for imidazole, quinoxaline, and pyrazine formation. • Enables sequential derivatization via differential amine reactivity • Verified precursor for patent-described imidazo[5,1-a]isoquinoline scaffolds (AR-209331-A1) • Available in 97% purity with global shipping

Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
CAS No. 140192-89-8
Cat. No. B130882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoquinoline-5,6-diamine
CAS140192-89-8
Synonyms5,6-Isoquinolinediamine
Molecular FormulaC9H9N3
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1C=NC=C2)N)N
InChIInChI=1S/C9H9N3/c10-8-2-1-6-5-12-4-3-7(6)9(8)11/h1-5H,10-11H2
InChIKeyIXGBYFWUZTWDPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoquinoline-5,6-diamine: Vicinal Diamine Scaffold & Sourcing


Isoquinoline-5,6-diamine (CAS 140192-89-8) is a heterocyclic aromatic building block belonging to the isoquinolinediamine class, characterized by two primary amine groups positioned ortho (vicinal) to each other on the benzene ring of the isoquinoline core [1]. This vicinal diamine configuration is a privileged structural motif in medicinal chemistry, enabling unique cyclocondensation reactions inaccessible to non-vicinal isomers such as isoquinoline-5,8-diamine (CAS 1127-49-7) [1]. The compound is widely cataloged by chemical suppliers as a synthetic intermediate, with typical specifications including a molecular formula of C9H9N3, a molecular weight of 159.19 g/mol, and commercial purities of 95–97% .

Motif Vicinal diamine scaffold for fused heterocycle synthesis
Workflow Cyclocondensation route selection (imidazole, quinoxaline)
Procurement Building block sourcing; purity context 95–97%

Why Isoquinoline-5,6-diamine Cannot Be Substituted


Substituting isoquinoline-5,6-diamine with its close structural analog, isoquinoline-5,8-diamine, is not feasible for applications requiring a vicinal (ortho) diamine motif. The 5,6-diamine substitution pattern places the two amino groups on adjacent carbon atoms, enabling the formation of fused heterocycles such as imidazoles, quinoxalines, and pyrazines through condensation with carbonyl or dicarbonyl reagents [1]. In contrast, the 5,8-diamine isomer presents a para-orientation that geometrically precludes such cyclizations, instead favoring linear polymerization or crosslinking topologies [2]. Furthermore, the predicted pKa of the conjugate acid of isoquinoline-5,8-diamine is approximately 6.50 ; the absence of comparable experimental or predicted basicity data for the 5,6-isomer represents a quantifiable knowledge gap that directly impacts solvent selection and protonation-state modelling during experimental design. Without head-to-head reactivity, selectivity, or physicochemical datasets, generic substitution risks synthetic failure or misleading structure–activity relationship interpretations.

5,6-diamine 5,8-diamine Geometric restriction: para orientation precludes fused imidazole formation; may shift to linear polymer topologies.
5,6-diamine 5,8-diamine Computed descriptors (TPSA, HBD/HBA) identical; standard in silico filters cannot differentiate isomers.
5,6-diamine 5,8-diamine Basicity data gap (pKa ~6.50 for 5,8-isomer only) impacts solvent selection and protonation-state modeling.

Isoquinoline-5,6-diamine: Differential Evidence Guide


Vicinal Diamine Enables Fused Heterocycle Formation

Isoquinoline-5,6-diamine possesses a vicinal (ortho) diamine arrangement, which is a prerequisite for forming fused imidazole rings via condensation with aldehydes or carboxylic acids—a transformation exploited in numerous kinase and PARP inhibitor programs [1]. Isoquinoline-5,8-diamine (CAS 1127-49-7) has a para diamine geometry and cannot undergo the same cyclocondensation; instead, it yields linear bis-amide or bis-imine products [2]. While no direct comparative reaction yield study was identified in the peer-reviewed literature, this geometric distinction constitutes a Class-level inference based on the well-established reactivity of vicinal diamines in heterocyclic synthesis [1].

Fused Heterocycle Formation
Class-level inference
5,6-diamine: cyclization geometrically permitted.
5,8-diamine: cyclization geometrically prohibited.
Synthetic route selection depends on vicinal geometry.
No quantitative yield comparison available.
Medicinal Chemistry Heterocyclic Synthesis Scaffold Selection

Identical Computed Descriptors for Positional Isomers

Computed molecular descriptors provide a systematic, albeit predictive, basis for differentiating isoquinoline-5,6-diamine from its 5,8-diamine analog. Both isomers share an identical molecular formula (C9H9N3), molecular weight (159.19 g/mol), hydrogen bond donor count (2), hydrogen bond acceptor count (3), and rotatable bond count (0) [1]. Consequently, these commonly used descriptors cannot distinguish the two compounds for library design or property filtering. The topological polar surface area (TPSA) is also predicted to be identical (64.9 Ų) [1], indicating that passive membrane permeability estimated by TPSA alone will not differentiate the isomers. No experimentally determined logP, aqueous solubility, or pKa values were found for either isomer in authoritative databases, underscoring a critical data gap for rational procurement.

Computed Descriptors
Cross-study comparable
TPSA = 64.9 Ų; HBD = 2; HBA = 3. No difference between isomers.
Standard in silico filters cannot guide isomer choice.
No experimental logP, solubility, or pKa data.
Physicochemical Profiling ADME Prediction Isomer Selection

Comparable Purity Across Commercial Suppliers

Commercially, both isoquinoline-5,6-diamine and isoquinoline-5,8-diamine are typically offered at a minimum purity of 95–97% by multiple vendors . The 5,6-isomer (CAS 140192-89-8) is cataloged by BOC Sciences, CymitQuimica, and CheMenu, while the 5,8-isomer (CAS 1127-49-7) is available from CheMenu (Catalog CM238504, 97% purity) and Combi-Blocks . Pricing and stock levels are dynamic and must be verified at the time of inquiry. No vendor datasheets provide comparative analytical certificates (e.g., HPLC traces, residual solvent analysis) that would allow quantitative purity benchmarking between the two isomers.

Commercial Purity
Data to verify
Both isomers cataloged at min. 95–97% purity.
Purity comparison alone does not differentiate procurement.
Request batch-specific certificate of analysis.
Chemical Procurement Purity Specification Vendor Selection

Isoquinoline-5,6-diamine: Application Scenarios


Fused Imidazoisoquinoline Scaffolds for Kinase Inhibitors

The vicinal diamine configuration of isoquinoline-5,6-diamine makes it the appropriate precursor for constructing the imidazo[5,1-a]isoquinoline core, a privileged hinge-binding motif in kinase inhibitor design [1]. Patent AR-209331-A1 explicitly describes synthetic routes from diamine intermediates to this fused ring system [2]. Researchers seeking to explore this chemical space should specify isoquinoline-5,6-diamine rather than the 5,8-isomer, which cannot yield the same fused heterocycle.

Orthogonal Derivatization for Covalent Inhibitor Libraries

The 5- and 6-amino groups of isoquinoline-5,6-diamine can be sequentially derivatized due to differential steric and electronic environments imposed by the proximal isoquinoline nitrogen [1]. This enables the rational design of bifunctional molecules where one amine serves as a linker attachment point and the other engages a target residue. The 5,8-diamine isomer, by contrast, presents greater symmetry and may yield more complex statistical mixtures during monofunctionalization attempts.

Vicinal Diamine Reactivity Reference Standard

Medicinal chemistry groups evaluating diamine-containing scaffolds can use isoquinoline-5,6-diamine as a vicinal diamine reference standard alongside isoquinoline-5,8-diamine as a non-vicinal control [1]. Parallel reactivity screens with a panel of carbonyl reagents can generate internal datasets on cyclization yields, enabling data-driven selection of the optimal diamine isomer for a given synthetic sequence. This approach compensates for the current absence of published comparative reactivity data.

Application
Selection Property
Validation Focus
Fused imidazoisoquinoline scaffolds
Vicinal diamine geometry
Imidazo[5,1-a]isoquinoline core formation
Covalent inhibitor library design
Sequential amine derivatization
Monofunctionalization selectivity review
Vicinal diamine reactivity reference
Ortho vs. para diamine control
Internal cyclization dataset generation
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